4-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-methylpyrimidine
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Overview
Description
The compound 4-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-methylpyrimidine is an intricate molecule within the field of medicinal chemistry. Featuring a unique structure that incorporates both a thiadiazole and pyrimidine ring, this compound boasts significant potential in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 4-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-methylpyrimidine generally involves multistep organic reactions, starting with the construction of key intermediate molecules.
Step 1: Formation of the thiadiazole ring by cyclization reactions involving appropriate precursors like thiosemicarbazide and various acid chlorides or carboxylic acids.
Step 2: Synthesis of the piperidine moiety.
Step 3: Coupling of the thiadiazole with the piperidine under controlled conditions using coupling reagents such as carbodiimides.
Step 4: Construction of the pyrimidine ring, often involving nucleophilic substitution reactions.
Step 5: The final step typically involves joining the piperidine-thiadiazole intermediate with the pyrimidine precursor through a reaction that ensures the structural integrity of the compound.
Industrial Production Methods
Industrial synthesis may involve optimizing the above laboratory-scale procedures for mass production. This includes scaling up the reactions, ensuring high yield and purity, minimizing by-products, and considering environmental and economic factors for the choice of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound might undergo oxidation in specific positions, though the fluorine and thiadiazole rings generally offer stability against such reactions.
Reduction: Reductive conditions might be employed to alter specific functional groups, though the compound's stability must be monitored.
Substitution: Various nucleophilic or electrophilic substitution reactions can modify the pyrimidine or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophiles like amines or alkoxides.
Major Products Formed
These reactions can lead to the formation of various derivatives, each potentially showcasing unique properties or enhanced biological activities.
Scientific Research Applications
The compound's structure, featuring a fluorinated aromatic ring, a thiadiazole moiety, and a pyrimidine core, makes it a versatile candidate for scientific research:
Chemistry: Its unique functional groups make it a subject of interest for reaction mechanism studies.
Biology: As a potential pharmacophore, it can be explored for its interactions with various biological targets.
Medicine: Initial studies might investigate its role as an inhibitor or activator in specific pathways, hinting at its potential use in drug development.
Industry: Could be useful in designing new materials or catalysts, considering its diverse reactivity profile.
Mechanism of Action
While the exact mechanism would depend on its biological target, the compound may interact with specific enzymes or receptors:
Molecular Targets: Enzymes that facilitate crucial biochemical pathways or receptors involved in signaling.
Pathways Involved: May modulate pathways related to inflammation, cell growth, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
5-(2-fluorophenyl)-1,3,4-thiadiazole
Piperidine-based compounds
2-methylpyrimidine derivatives
Uniqueness
What sets 4-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-methylpyrimidine apart is the specific combination of the thiadiazole and pyrimidine rings linked via a piperidine ring, which may endow it with unique binding affinities and reactivity profiles, potentially leading to distinctive biological and chemical properties.
By investigating such compounds, scientists can uncover novel interactions and mechanisms, pushing the boundaries of current scientific knowledge. Always worth being curious about what the next discovery could be!
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5S/c1-12-20-9-8-16(21-12)24-10-4-5-13(11-24)17-22-23-18(25-17)14-6-2-3-7-15(14)19/h2-3,6-9,13H,4-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVFOYJBBZITJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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